molecular formula C12H8OS B122962 2-Hydroxydibenzothiophene CAS No. 22439-65-2

2-Hydroxydibenzothiophene

Cat. No. B122962
CAS RN: 22439-65-2
M. Wt: 200.26 g/mol
InChI Key: XCIQGLJEEKGMRM-UHFFFAOYSA-N
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Patent
US03953601

Procedure details

Butyl lithium (0.05 mole) in ether was added to 2-bromodibenzothiophene (13.15 g, 0.05 mole) in 150 ml dry ether at 0°C. The mixture was then cooled to -70° and freshly distilled tributyl borate (11.5 g, 0.05 mole) dissolved in 50 ml ether was added. The reaction mixture was stirred for 2 hours, and was then allowed to warm up to room temperature. Perhydrol (10 ml) was added and the mixture was refluxed for 1.5 hours. Hydrochloric acid was added and the organic phase was separated. The ether was washed with 10 % ferrous ammonium sulphate solution and then extracted with sodium hydroxide solution. The alkaline aqueous solution was acidified and extracted with ether, which after evaporation gave 8.6 g (86 %) of the desired product. Recrystallization from ligroin gave white crystals with m.p. 152°-155°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:19]=[CH:18][C:10]2[S:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[C:9]=2[CH:8]=1.B(OCCCC)(OCCCC)[O:21]CCCC.OO.Cl>CCOCC>[OH:21][C:7]1[CH:19]=[CH:18][C:10]2[S:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.15 g
Type
reactant
Smiles
BrC1=CC2=C(SC3=C2C=CC=C3)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -70°
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The ether was washed with 10 % ferrous ammonium sulphate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether, which
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC2=C(SC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.